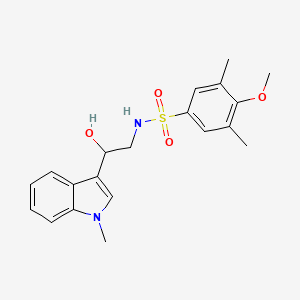

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-9-15(10-14(2)20(13)26-4)27(24,25)21-11-19(23)17-12-22(3)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXFVGBWERKJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H19N3O5S, indicating the presence of an indole moiety and a sulfonamide group which are critical for its biological activity. The structural features suggest interactions with various biological targets.

Antitumor Activity

Several studies have indicated that compounds containing indole and sulfonamide functionalities exhibit significant antitumor effects. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation in vitro by inducing apoptosis through the mitochondrial pathway. This is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential as an antibiotic agent. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamides .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in animal models. It was observed to reduce inflammation markers such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests that it may be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes critical for tumor growth and microbial survival.

- Receptor Modulation : The indole structure may allow for interaction with serotonin receptors, potentially influencing mood and pain perception.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess antitumor effects | Significant reduction in tumor size in vivo; apoptosis induction confirmed via flow cytometry. |

| Study B | Evaluate antimicrobial activity | Effective against Gram-positive bacteria; minimum inhibitory concentration (MIC) values lower than standard antibiotics. |

| Study C | Investigate anti-inflammatory properties | Decreased levels of pro-inflammatory cytokines in treated animals compared to controls. |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have been shown to target specific signaling pathways involved in cancer progression, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. This compound may exhibit similar effects against a range of bacteria and fungi. Preliminary studies suggest that it could be effective against resistant strains of pathogens, which is critical in the context of rising antibiotic resistance. The mechanism typically involves the inhibition of bacterial folate synthesis, a pathway crucial for bacterial survival .

Neurological Applications

Neuroprotective Effects

The indole moiety present in the compound is associated with neuroprotective properties. Research has shown that derivatives of indole can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific structure of this compound may enhance its efficacy in crossing the blood-brain barrier, making it a candidate for neurological drug development .

Biochemical Research

Enzyme Inhibition Studies

This compound can serve as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms. Its sulfonamide group is known to interact with various enzymes, potentially leading to insights into enzyme kinetics and inhibition profiles. Such studies are essential for drug design as they help identify how modifications to the compound's structure can enhance or reduce its biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties. By systematically altering different parts of the molecule, researchers can identify which modifications lead to improved efficacy or reduced toxicity. This approach is crucial for developing new therapeutic agents based on this compound .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.